N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-{1-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the dimethoxyphenyl group and the pyrimidine ring. The final step involves the formation of the carboxamide linkage. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Industrial methods often prioritize efficiency, safety, and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-{1-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and pyrimidine-containing molecules. Examples include:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.
Pyrimidine derivatives: These compounds contain the pyrimidine ring and may exhibit similar biological activities.
Uniqueness
N-{1-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERIDIN-4-YL}-1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C24H33N5O3 |
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Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C24H33N5O3/c1-31-21-7-6-18(15-22(21)32-2)16-28-13-8-20(9-14-28)27-23(30)19-5-3-12-29(17-19)24-25-10-4-11-26-24/h4,6-7,10-11,15,19-20H,3,5,8-9,12-14,16-17H2,1-2H3,(H,27,30) |
InChI Key |
NAPXUKBAUHSCGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)C3CCCN(C3)C4=NC=CC=N4)OC |
Origin of Product |
United States |
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